Cas no 2751620-99-0 (4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole)

4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole, 5-(4-bromophenyl)-4-methyl-2-[5-[4-(trifluoromethyl)phenyl]-2-furanyl]-
- 4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole
-
- MDL: MFCD29041036
- Inchi: 1S/C21H14BrF3N2O/c1-12-19(14-4-8-16(22)9-5-14)27-20(26-12)18-11-10-17(28-18)13-2-6-15(7-3-13)21(23,24)25/h2-11H,1H3,(H,26,27)
- InChI Key: IPBWSZFZEKOROC-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C3=CC=C(C(F)(F)F)C=C3)O2)NC(C2=CC=C(Br)C=C2)=C(C)N=1
4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-208004-0.5g |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 0.5g |
$2411.0 | 2023-09-16 | |
1PlusChem | 1P028SVC-50mg |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 50mg |
$1084.00 | 2023-12-18 | |
1PlusChem | 1P028SVC-500mg |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 500mg |
$3042.00 | 2023-12-18 | |
Aaron | AR028T3O-500mg |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 95% | 500mg |
$3341.00 | 2025-02-17 | |
1PlusChem | 1P028SVC-100mg |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 100mg |
$1293.00 | 2023-12-18 | |
Aaron | AR028T3O-100mg |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 100mg |
$1395.00 | 2023-12-15 | |
Enamine | EN300-208004-0.1g |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 0.1g |
$996.0 | 2023-09-16 | |
Enamine | EN300-208004-0.05g |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 0.05g |
$827.0 | 2023-09-16 | |
Aaron | AR028T3O-50mg |
4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole |
2751620-99-0 | 90% | 50mg |
$1163.00 | 2023-12-15 |
4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole Related Literature
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
Additional information on 4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole
4-(4-Bromophenyl)-5-Methyl-2-{5-[4-(Trifluoromethyl)Phenyl]Furan-2-yl}-1H-Imidazole: A Comprehensive Overview
The compound 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole, identified by the CAS number 2751620-99-0, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes an imidazole ring, a bromophenyl group, a methyl substituent, and a furan moiety with a trifluoromethylphenyl substituent. The combination of these functional groups makes it a versatile compound with unique properties.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and material science. The imidazole ring, a key structural component of this molecule, is known for its aromaticity and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry. The presence of the bromophenyl group adds electronic diversity, while the trifluoromethylphenyl substituent introduces steric and electronic effects that can influence the compound's reactivity and bioavailability. These features make 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole a promising candidate for various applications.
One of the most notable applications of this compound lies in its potential as a building block for more complex molecules. Researchers have demonstrated that such heterocycles can serve as intermediates in the synthesis of bioactive compounds, including antiviral agents and anticancer drugs. For instance, the furan moiety in this molecule has been shown to enhance the stability and solubility of pharmaceutical agents, which are critical factors in drug design.
In addition to its medicinal applications, this compound has also been explored for its role in material science. The unique electronic properties of the imidazole ring and the trifluoromethylphenyl group make it suitable for use in organic electronics. Recent studies have suggested that derivatives of this compound could be used in the development of organic semiconductors and light-emitting diodes (OLEDs), contributing to advancements in display technology.
The synthesis of 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the imidazole ring through cyclization reactions and the introduction of substituents via electrophilic aromatic substitution. The use of modern catalytic systems has significantly improved the efficiency and selectivity of these reactions, making large-scale production feasible.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of such compounds. Researchers have investigated the microbial degradation of similar heterocyclic compounds and found that certain microorganisms possess enzymes capable of breaking down complex aromatic structures. These findings are crucial for assessing the environmental impact of compounds like 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole and ensuring their sustainable use.
In conclusion, 4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole, with its unique structure and versatile properties, represents a significant advancement in organic chemistry. Its potential applications span across medicine, materials science, and environmental studies, making it a subject of continued research interest. As scientific understanding deepens, this compound is likely to play an increasingly important role in both academic and industrial settings.
2751620-99-0 (4-(4-bromophenyl)-5-methyl-2-{5-4-(trifluoromethyl)phenylfuran-2-yl}-1H-imidazole) Related Products
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 2039-76-1(3-Acetylphenanthrene)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)



